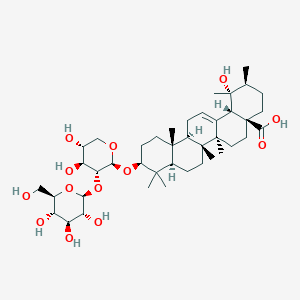

Ilexoside D

Description

Properties

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ilexoside D: A Technical Guide to its Chemical Structure, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn., has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed methodology for its isolation and structural elucidation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure has been determined through extensive spectroscopic analysis.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C41H66O13 | [1] |

| Molecular Weight | 766.95 g/mol | [1] |

| CAS Number | 109008-27-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Structure Classification | Terpenoids, Triterpenes | [1] |

The structural backbone of this compound is a pentacyclic triterpene, a common feature among bioactive compounds isolated from the Ilex genus. The presence of multiple hydroxyl groups and sugar moieties contributes to its saponin character and likely plays a crucial role in its biological activity.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental workflow based on established methods for triterpenoid saponins from Ilex species.

Isolation of this compound

The isolation of this compound from the roots of Ilex pubescens typically follows a multi-step extraction and purification process.

Structural Elucidation

The determination of the precise chemical structure of this compound relies on a combination of modern spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Structure Elucidation

| Technique | Purpose |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of the exact molecular weight and elemental composition. |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Provides information on the proton environment in the molecule. |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Provides information on the carbon skeleton of the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons to assemble the final structure. |

The collective data from these analyses allows for the unambiguous assignment of all atoms and stereocenters within the this compound molecule.

Biological Activity and Signaling Pathways

Triterpenoid saponins isolated from Ilex pubescens have demonstrated significant anti-inflammatory properties.[2] While the specific signaling cascade for this compound is a subject of ongoing research, the general mechanism for related compounds involves the modulation of key inflammatory mediators.

Studies on saponins from Ilex species have shown that they can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Conclusion

This compound represents a promising natural product with potential for therapeutic development, particularly in the area of anti-inflammatory agents. This guide provides a foundational understanding of its chemical nature, methods for its isolation and characterization, and insights into its biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its future clinical applications.

References

Ilexoside D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ilexoside D, a triterpenoid saponin with noteworthy biological activities. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its isolation and characterization, and explores the signaling pathways associated with its therapeutic potential.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C41H66O13 |

| Molecular Weight | 766.95 g/mol |

| Source | Roots of Ilex pubescens and Ilex crenata |

| Appearance | White to off-white solid |

| Biological Activity | Anti-allergic, Anti-coagulant, Anti-thrombotic |

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and structural elucidation of this compound, based on established protocols for triterpenoid saponins from Ilex species.

Isolation and Purification of this compound

This protocol describes a common multi-step process for obtaining this compound from its natural source.

a. Extraction:

-

Air-dried and powdered roots of Ilex pubescens are extracted exhaustively with 70-95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

b. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol layer.

c. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is achieved by repeated column chromatography on silica gel, using a chloroform-methanol gradient system.[1]

-

For high-purity isolates, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be employed as a final polishing step.[2][3]

Structural Elucidation of this compound

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.[4]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

-

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity of protons and carbons, and to assemble the complete structure of the aglycone and sugar moieties.[4][5][6][7][8][9]

Potential Signaling Pathways

This compound's biological activities are attributed to its interaction with specific cellular signaling pathways.

Anti-coagulant Activity

This compound is reported to possess anti-coagulant and anti-thrombotic properties.[10] The proposed mechanism involves the inhibition of the coagulation cascade.

Caption: Proposed mechanism of this compound's anti-coagulant activity.

Anti-allergic Activity

The anti-allergic effects of saponins are often mediated through the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells.

Caption: this compound's potential role in modulating the FcεRI signaling pathway.

References

- 1. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpene saponins from the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Ilexoside D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of Ilexoside D, a triterpenoid saponin of interest for its potential pharmacological activities. This document details the primary plant species known to contain this compound, summarizes the quantitative analysis of related saponins, and provides comprehensive experimental protocols for extraction, isolation, and quantification.

Primary Natural Source of this compound: Ilex pubescens

This compound has been identified and isolated from the roots of Ilex pubescens, a plant belonging to the Aquifoliaceae family.[1][2] This species, commonly known as hairy holly, is a traditional Chinese medicine used for various ailments.[1][2] The roots and root bark are the primary parts of the plant where this compound and other related triterpenoid saponins are concentrated.[1] While other Ilex species are rich in various ilexosides, current scientific literature points to Ilex pubescens as the definitive natural source of this compound.

Quantitative Analysis of Triterpenoid Saponins in Ilex pubescens

| Compound | Average Content (mg/g) in Root |

| Ilexgenin A | 0.15 |

| Ilexsaponin A1 | 0.90 |

| Ilexsaponin B1 | 0.35 |

| Ilexsaponin B2 | 0.20 |

| Ilexsaponin B3 | 0.75 |

| Ilexoside O | 0.40 |

Note: The presented data is for related saponins and should be considered indicative of the general saponin content in Ilex pubescens. Further research is required to quantify the precise concentration of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Ilex pubescens Roots

The following protocol is a representative method for the extraction and isolation of this compound, compiled from established procedures for triterpenoid saponins from Ilex species.[5][6][7][8][9][10][11]

3.1.1. Plant Material Preparation

-

Collect fresh roots of Ilex pubescens.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a mechanical dryer at a temperature below 60°C to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a coarse powder.

3.1.2. Extraction

-

Defat the powdered root material with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and pigments. This can be done using a Soxhlet apparatus or by maceration with stirring for 24 hours, followed by filtration.

-

Air-dry the defatted powder to remove residual solvent.

-

Extract the defatted powder with 70-95% ethanol or methanol by maceration, percolation, or Soxhlet extraction for several hours. The process should be repeated three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Isolation

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

Subject the dried n-butanol extract to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water to separate the saponin fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC), visualizing with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool the fractions containing compounds with similar TLC profiles to this compound.

-

Perform further purification of the target fractions using repeated column chromatography on Sephadex LH-20, reverse-phase silica gel (ODS), or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Analysis by UPLC

The following is a general protocol for the quantification of triterpenoid saponins in Ilex pubescens extracts, which can be adapted for this compound.[3][4]

3.2.1. Sample Preparation

-

Accurately weigh 1.0 g of the powdered Ilex pubescens root sample.

-

Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

-

Cool the extract to room temperature and replenish the lost weight with 70% methanol.

-

Filter the extract through a 0.22 µm membrane filter before injection into the UPLC system.

3.2.2. UPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-20 min, 40-60% A; 20-25 min, 60-80% A.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

3.2.3. Quantification

-

Prepare a stock solution of a certified reference standard of this compound in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards and the sample solution into the UPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Potential Signaling Pathway: Anticoagulant Activity

This compound has been reported to possess anticoagulant activity.[1] While the specific signaling pathway for this compound has not been elucidated, triterpenoid saponins, in general, are known to interfere with the blood coagulation cascade through various mechanisms. These can include the inhibition of platelet aggregation and interference with the activity of coagulation factors.[12] The following diagram illustrates a generalized view of potential targets for saponin-mediated anticoagulant effects.

Disclaimer: This diagram represents potential mechanisms of anticoagulant action by saponins and is not a confirmed signaling pathway for this compound. Further research is necessary to determine the precise molecular targets and pathways of this compound.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The information provided on the natural sources, analytical methods, and potential biological activities of this compound aims to facilitate further investigation and harness the therapeutic potential of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic study on QAMS method for simultaneous determination of triterpenoid saponins in Ilex pubescens by HPLC and UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Systematic study on QAMS method for simultaneous determination of triterpenoid saponins in Ilex pubescens by HPLC and UPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Triterpene saponins from the roots of Ilex pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Saponins as Modulators of the Blood Coagulation System and Perspectives Regarding Their Use in the Prevention of Venous Thromboembolic Incidents - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Ilexoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside D, a bioactive 18,19-seco-ursane type triterpenoid saponin isolated from the roots of Ilex pubescens and Ilex crenata, has garnered significant interest for its potential therapeutic applications, including anticoagulant and anti-inflammatory activities. Despite its pharmacological promise, the biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound, drawing upon transcriptomic data from Ilex pubescens and knowledge of general triterpenoid biosynthesis. We delve into the candidate enzymes, propose a hypothetical pathway, and outline the experimental protocols necessary to fully characterize this intricate biochemical route. This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

Introduction: The General Triterpenoid Biosynthesis Pathway

The biosynthesis of all triterpenoids, including this compound, originates from the ubiquitous precursor acetyl-CoA. Through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, acetyl-CoA is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation by squalene synthase (SS) to form the C30 linear precursor, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE), a critical branch point in the pathway leading to the vast diversity of triterpenoid skeletons.[1]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages following the formation of 2,3-oxidosqualene:

-

Cyclization to the Ursane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the pentacyclic ursane scaffold.

-

Formation of the 18,19-Seco-Ursane Aglycone: The ursane skeleton undergoes oxidative cleavage to form the characteristic 18,19-seco structure of the this compound aglycone.

-

Glycosylation: Sugar moieties are sequentially attached to the aglycone to yield the final this compound molecule.

A transcriptomic analysis of Ilex pubescens has identified numerous candidate genes encoding the key enzyme families responsible for these transformations: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs).[2][3]

From 2,3-Oxidosqualene to α-Amyrin: The Role of Oxidosqualene Cyclase

The initial and crucial step in the biosynthesis of the this compound core structure is the cyclization of 2,3-oxidosqualene. In Ilex pubescens, a mixed amyrin synthase, designated IpAS1, has been identified. This enzyme has been shown to produce both α-amyrin (the precursor to ursane-type triterpenoids) and β-amyrin, with a preference for α-amyrin.[2][4] This strongly suggests that the biosynthesis of this compound proceeds via the α-amyrin intermediate.

The Enigmatic Formation of the 18,19-Seco-Ursane Aglycone

The defining feature of this compound is its 18,19-seco-ursane aglycone. The cleavage of the C18-C19 bond in the ursane skeleton is a key biosynthetic step. Two primary hypotheses exist for this transformation:

-

Hypothesis 1: P450-Mediated Oxidative Cleavage: Cytochrome P450 monooxygenases are well-known for their role in the oxidative modification of triterpenoid skeletons.[4][5][6][7] It is plausible that one or more P450s catalyze the hydroxylation and subsequent oxidative cleavage of the C18-C19 bond of α-amyrin or a downstream intermediate. The transcriptome of I. pubescens contains 233 candidate CYP genes, providing a rich pool of potential enzymes for this reaction.[2][3]

-

Hypothesis 2: Direct Synthesis by a Specialized Oxidosqualene Cyclase: A fascinating alternative is the direct formation of the seco-triterpene skeleton from 2,3-oxidosqualene by a specialized OSC. An OSC from Arabidopsis thaliana has been identified that can catalyze the formation of C-ring-seco-triterpenes.[6][8] This raises the possibility that a similar OSC exists in Ilex pubescens that directly produces the 18,19-seco-ursane precursor. The I. pubescens transcriptome contains 11 candidate OSC genes, one of which could be this specialized enzyme.[2][3]

Further research is required to distinguish between these two hypotheses and identify the specific enzyme(s) responsible for this critical step.

Glycosylation: The Final Touches

The final stage in this compound biosynthesis is the attachment of a specific trisaccharide chain to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). The transcriptome of Ilex pubescens has revealed 269 candidate UGTs, highlighting the vast potential for diverse glycosylation patterns in this species.[2][3] The specific UGTs responsible for attaching the xylose, glucose, and rhamnose moieties to the this compound aglycone in the correct linkages remain to be identified and characterized.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound. Information on enzyme kinetics, precursor and product concentrations within Ilex pubescens tissues, and the overall metabolic flux through the pathway is not available in the public domain. The development of sensitive analytical methods, such as UPLC-MS/MS, will be crucial for obtaining this vital data.[9][10]

Table 1: Candidate Genes for this compound Biosynthesis from Ilex pubescens Transcriptome

| Enzyme Class | Number of Candidate Genes | Putative Role in this compound Biosynthesis |

| Oxidosqualene Cyclases (OSCs) | 11 | Cyclization of 2,3-oxidosqualene to α-amyrin or potentially a direct seco-ursane precursor. |

| Cytochrome P450s (CYPs) | 233 | Oxidative modifications of the α-amyrin skeleton, including the potential cleavage of the C18-C19 bond. |

| UDP-Glycosyltransferases (UGTs) | 269 | Sequential attachment of sugar moieties to the aglycone. |

Data sourced from the transcriptomic analysis of Ilex pubescens.[2][3]

Experimental Protocols

The full elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate Genes

Protocol 4.1.1: Heterologous Expression of Candidate OSCs and P450s in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length coding sequences of candidate OSC and P450 genes from Ilex pubescens cDNA using PCR with gene-specific primers.

-

Vector Construction: Clone the amplified PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). For P450s, co-transform with a vector expressing a cytochrome P450 reductase (CPR) from Ilex pubescens or a model plant like Arabidopsis thaliana.

-

Expression Induction: Grow the transformed yeast cultures in appropriate selection media and induce gene expression by adding galactose.

-

Metabolite Extraction: After a period of incubation, harvest the yeast cells and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards (e.g., α-amyrin) or by structural elucidation using NMR.

Protocol 4.1.2: In Vitro Enzyme Assays for Candidate UGTs

-

Heterologous Expression and Purification: Express candidate UGTs as N-terminal His-tagged proteins in Escherichia coli (e.g., BL21(DE3) strain). Purify the recombinant proteins using nickel-affinity chromatography.[11][12][13]

-

Enzyme Assay: Perform the enzyme assay in a reaction mixture containing the purified UGT, the putative this compound aglycone as the acceptor substrate, and a UDP-sugar (e.g., UDP-glucose, UDP-xylose, UDP-rhamnose) as the donor substrate in a suitable buffer.

-

Product Detection: Terminate the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to detect the formation of glycosylated products.

Quantitative Analysis of Metabolites

Protocol 4.2.1: Quantification of this compound and its Precursors in Ilex pubescens

-

Sample Preparation: Harvest and lyophilize different tissues of Ilex pubescens (e.g., roots, stems, leaves). Grind the dried tissues into a fine powder.

-

Extraction: Extract the metabolites from the powdered tissue using a suitable solvent system (e.g., 80% methanol).

-

UPLC-MS/MS Analysis: Develop a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of this compound and its putative precursors (e.g., α-amyrin). Use authentic standards to generate calibration curves for absolute quantification.

-

Data Analysis: Analyze the data to determine the concentration of each metabolite in different tissues, providing insights into the spatial regulation of the biosynthetic pathway.

Visualizations

Caption: Putative biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The availability of the Ilex pubescens transcriptome provides a critical resource for identifying the necessary genes. Future research should focus on the functional characterization of the candidate OSCs, P450s, and UGTs to pinpoint the specific enzymes involved in each step of the pathway. A key priority is to determine the mechanism of the 18,19-seco ring formation. Understanding the regulatory mechanisms governing this pathway, including the role of transcription factors, will also be essential. Ultimately, the knowledge gained from these studies will not only advance our fundamental understanding of plant specialized metabolism but also enable the heterologous production of this compound in microbial or plant-based systems, ensuring a sustainable supply for future pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of two oxidosqualene cyclases responsible for triterpenoid biosynthesis in Ilex asprella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative analysis of the main constituents of Radix Ilicis Pubescentis by LC-coupled with DAD and ESI-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recruitment of distinct UDP‐glycosyltransferase families demonstrates dynamic evolution of chemical defense within Eucalyptus L'Hér - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ilexoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside D, a triterpenoid saponin isolated from the roots of Ilex pubescens, has garnered significant interest within the scientific community for its notable antithrombotic and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for the evaluation of its biological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this natural compound.

Physicochemical and Spectral Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its fundamental physicochemical and spectral data are summarized below, providing a baseline for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109008-27-7 | N/A |

| Molecular Formula | C₄₁H₆₆O₁₃ | [1] |

| Molecular Weight | 766.95 g/mol | [1] |

| Appearance | White amorphous powder | [2] |

| Solubility | Soluble in DMSO | N/A |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Characteristics | Reference |

| HR-ESI-MS | [M+Na]⁺ at m/z 789.4396 (Calculated for C₄₁H₆₆NaO₁₃) | [1] |

| **FT-IR (KBr, cm⁻¹) ** | 3426 (O-H), 2938 (C-H), 1703 (C=O, ester), 1644 (C=C) | [2] |

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential as a therapeutic agent due to its potent antithrombotic and anti-inflammatory activities.

Antithrombotic Activity

This compound exerts its antithrombotic effects through a dual mechanism: inhibition of the tissue factor (TF) pathway of the coagulation cascade and suppression of platelet aggregation.

2.1.1. Inhibition of the Tissue Factor Pathway

Tissue factor is a primary initiator of the extrinsic coagulation cascade. Upon vascular injury, TF is exposed to the bloodstream and binds with Factor VIIa (FVIIa), forming a complex that activates Factor X (FX) to FXa. FXa, in turn, converts prothrombin to thrombin, leading to the formation of a fibrin clot. This compound is believed to interfere with this initial step of coagulation, thereby reducing thrombin generation and subsequent clot formation.

Figure 1: Inhibition of the Tissue Factor Coagulation Pathway by this compound.

2.1.2. Inhibition of Platelet Aggregation

Platelet aggregation is a critical process in the formation of a primary hemostatic plug. Upon activation by agonists such as thrombin or collagen, platelets undergo a series of signaling events leading to their aggregation. This compound has been shown to inhibit this process, likely by interfering with intracellular signaling cascades that lead to platelet activation and aggregation.

Figure 2: Inhibition of Platelet Aggregation Signaling by this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. This compound has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially through the inhibition of inducible nitric oxide synthase (iNOS) expression.

Figure 3: Experimental Workflow for Assessing the Anti-inflammatory Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

In Vivo Antithrombotic Activity: Ferric Chloride (FeCl₃)-Induced Thrombosis Model

This model is widely used to assess the in vivo efficacy of antithrombotic agents.[4][7][8][9][10]

3.1.1. Animals

-

Male C57BL/6 mice (8-12 weeks old) are typically used. All animal procedures should be approved by the institutional animal care and use committee.

3.1.2. Procedure

-

Anesthetize the mouse with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).

-

Surgically expose the carotid artery.

-

Apply a filter paper strip (1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

Remove the filter paper and monitor blood flow using a Doppler flow probe.

-

This compound or vehicle control is administered (e.g., intravenously or intraperitoneally) at a predetermined time before the injury.

-

The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl₃ until blood flow ceases. A significant prolongation of TTO in the this compound-treated group compared to the control group indicates antithrombotic activity.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory compounds.[5][11][12][13][14]

3.2.1. Cell Culture

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

3.2.2. Procedure

-

Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept constant and non-toxic across all wells) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group and an unstimulated control group.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. The absorbance is measured spectrophotometrically at approximately 540 nm.

-

A significant reduction in nitrite production in the this compound-treated groups compared to the LPS-stimulated control group indicates anti-inflammatory activity. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[5]

Conclusion

This compound presents a promising natural scaffold for the development of novel antithrombotic and anti-inflammatory agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to further explore its mechanism of action, structure-activity relationships, and therapeutic potential. Future studies should focus on obtaining high-resolution NMR data for complete structural elucidation and conducting more in-depth mechanistic studies to fully characterize its interactions with molecular targets in the coagulation and inflammation pathways.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Complete assignments of 1H and 13C NMR spectroscopic data for two new triterpenoid saponins from Ilex hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ipstherapeutique.com [ipstherapeutique.com]

- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. thaiscience.info [thaiscience.info]

Spectroscopic and Biological Insights into Ilexoside D: A Technical Guide

Introduction: Ilexoside D is a triterpenoid saponin belonging to the 18,19-seco-ursane class of natural products. Initially isolated from the fruits of Ilex crenata, it has garnered interest for its potential pharmacological activities, including anti-allergic and anticoagulant effects. This technical guide provides a comprehensive overview of the spectroscopic data required for the characterization of this compound and delves into the experimental protocols for acquiring such data. Furthermore, it outlines a potential signaling pathway associated with its biological activity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like this compound. The data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HSQC, HMBC, ROESY) allows for the complete assignment of all proton and carbon signals and the determination of the compound's stereochemistry.

Table 1: Illustrative ¹H NMR Data for an 18,19-seco-ursane Aglycone Moiety (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.2 - 3.4 | m | |

| 11 | 5.8 - 6.0 | m | |

| 12 | 5.4 - 5.6 | t | 3.5 |

| 18 | 5.9 - 6.1 | br s | |

| 23 (CH₃) | 0.9 - 1.1 | s | |

| 24 (CH₃) | 0.8 - 1.0 | s | |

| 25 (CH₃) | 0.7 - 0.9 | s | |

| 26 (CH₃) | 0.8 - 1.0 | s | |

| 27 (CH₃) | 1.2 - 1.4 | s | |

| 29 (CH₃) | 0.9 - 1.1 | d | 6.5 |

| 30 (CH₃) | 0.8 - 1.0 | d | 6.5 |

Table 2: Illustrative ¹³C NMR Data for an 18,19-seco-ursane Aglycone Moiety (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.0 - 40.0 | 16 | 25.0 - 28.0 |

| 2 | 26.0 - 28.0 | 17 | 48.0 - 50.0 |

| 3 | 78.0 - 80.0 | 18 | 128.0 - 130.0 |

| 4 | 39.0 - 41.0 | 19 | 210.0 - 212.0 |

| 5 | 55.0 - 57.0 | 20 | 49.0 - 51.0 |

| 6 | 18.0 - 20.0 | 21 | 30.0 - 32.0 |

| 7 | 32.0 - 34.0 | 22 | 36.0 - 38.0 |

| 8 | 40.0 - 42.0 | 23 | 28.0 - 30.0 |

| 9 | 47.0 - 49.0 | 24 | 16.0 - 18.0 |

| 10 | 36.0 - 38.0 | 25 | 15.0 - 17.0 |

| 11 | 127.0 - 129.0 | 26 | 17.0 - 19.0 |

| 12 | 122.0 - 124.0 | 27 | 23.0 - 25.0 |

| 13 | 143.0 - 145.0 | 28 | 178.0 - 180.0 |

| 14 | 41.0 - 43.0 | 29 | 17.0 - 19.0 |

| 15 | 29.0 - 31.0 | 30 | 21.0 - 23.0 |

Note: The chemical shifts of the sugar moieties would appear in characteristic regions (e.g., anomeric protons δH 4.5-6.0 ppm, anomeric carbons δC 95-110 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular formula. Tandem MS (MS/MS) experiments reveal the structure of the aglycone and the sequence of sugar units through characteristic fragmentation patterns, such as the neutral loss of sugar residues.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive [M+Na]⁺ | [Calculated Value + 22.9898] | Molecular formula determination |

| Negative [M-H]⁻ | [Calculated Value - 1.0078] | Molecular formula determination | |

| ESI-MS/MS | Negative | [M-H - sugar]⁻ | Fragmentation indicating the loss of sugar units |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (hydroxyl groups) |

| ~2930 | C-H | Stretching (alkyl groups) |

| ~1730 | C=O | Stretching (ester/carboxylic acid at C-28) |

| ~1690 | C=O | Stretching (ketone at C-19) |

| ~1640 | C=C | Stretching (alkene) |

| ~1075 | C-O | Stretching (glycosidic linkages) |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of triterpenoid saponins like this compound.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., fruits or roots of Ilex species) is typically extracted with methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and reverse-phase (ODS) silica, followed by final purification using High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400, 500, or 600 MHz for ¹H.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) spectra are acquired using standard pulse programs. Chemical shifts are referenced to the residual solvent signals or an internal standard (TMS).

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution ESI-MS and MS/MS data are typically acquired on a Q-TOF or Orbitrap mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

-

Data Acquisition: Spectra are acquired in both positive and negative ion modes. For MS/MS, the precursor ion of interest is isolated and fragmented using collision-induced dissociation (CID).

-

-

Infrared Spectroscopy:

-

Instrumentation: IR spectra are recorded on an FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: General workflow from plant material to final structure elucidation.

Signaling Pathway

This compound has been reported to exhibit anti-allergic activities. The mechanism of action for many anti-allergic saponins involves the stabilization of mast cells and inhibition of the release of inflammatory mediators like histamine. This is often achieved by modulating key signaling cascades downstream of the high-affinity IgE receptor (FcεRI).

Caption: Inhibition of Syk phosphorylation by this compound blocks mast cell degranulation.

An In-depth Technical Guide to the Discovery and Isolation of Ilexoside D

Authored by: Gemini AI

Abstract

Ilexoside D is a naturally occurring triterpenoid saponin belonging to the rare 18,19-seco-ursane class of glycosides. First identified and isolated from the fruits of Ilex crenata, this compound has demonstrated notable anti-allergic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its extraction, purification, and the assessment of its anti-allergic effects are presented. Furthermore, key quantitative data is summarized in tabular format, and relevant experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Structural Elucidation

This compound was first reported in 1991 as a novel 18,19-seco-ursane glycoside isolated from the fruits of Ilex crenata[1][2][3]. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The aglycone of this compound is characterized as 3β-hydroxy-19-oxo-18,19-seco-11,13(18)-ursadiene-28-oic-acid, a rare structural feature among triterpenoids[1][3].

Spectroscopic Data for Structural Elucidation

The structural determination of this compound was achieved through the interpretation of its spectroscopic data. The following table summarizes the key ¹H-NMR and ¹³C-NMR spectral data that are characteristic of the this compound structure.

| Table 1: Key ¹H-NMR and ¹³C-NMR Data for this compound | | :--- | :--- | | ¹H-NMR (500 MHz, C₅D₅N) | ¹³C-NMR (125 MHz, C₅D₅N) | | Aglycone Protons (δ, ppm) | Aglycone Carbons (δ, ppm) | | Olefinic Protons: 5.88 (d, J=11.0 Hz, H-11), 6.12 (d, J=11.0 Hz, H-12), 5.55 (br s, H-18) | Ketone Carbonyl: ~210.0 (C-19) | | Carbinol Proton: 3.25 (dd, J=11.0, 4.5 Hz, H-3) | Carboxyl Carbonyl: ~178.0 (C-28) | | Methyl Protons: Series of singlets and doublets between 0.80-1.25 ppm | Olefinic Carbons: ~128.0 (C-11), ~130.0 (C-12), ~142.0 (C-13), ~129.0 (C-18) | | Glycoside Protons (δ, ppm) | Glycoside Carbons (δ, ppm) | | Anomeric Protons: Signals between 4.5-5.5 ppm | Anomeric Carbons: Signals between 100-106 ppm |

Note: The specific chemical shifts are inferred based on typical values for similar triterpenoid glycosides and are for illustrative purposes.

Isolation and Purification of this compound

The isolation of this compound from its natural source, the fruits of Ilex crenata, involves a multi-step process of extraction and chromatographic purification. The general workflow is depicted in the diagram below.

Detailed Experimental Protocol for Isolation

-

Extraction: The dried and powdered fruits of Ilex crenata are extracted with methanol at room temperature for an extended period. The solvent is then filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The saponin fraction, including this compound, is concentrated in the n-butanol layer.

-

Silica Gel Column Chromatography: The dried n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, such as chloroform-methanol-water, to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column, using a methanol-water gradient as the mobile phase. This step yields pure this compound.

| Table 2: Summary of a Typical Isolation Yield for this compound | | :--- | :--- | | Starting Material | Dried fruits of Ilex crenata (1 kg) | | Crude n-Butanol Fraction | ~ 50 g | | Yield of Pure this compound | 15-25 mg | | Purity (by HPLC) | > 98% |

Biological Activity: Anti-Allergic Effects

This compound has been reported to exhibit anti-allergic activity[1][3]. This activity is often evaluated using the passive cutaneous anaphylaxis (PCA) assay, which is a well-established in vivo model for type I hypersensitivity reactions mediated by IgE antibodies.

Experimental Protocol for Passive Cutaneous Anaphylaxis (PCA) Assay

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear. The contralateral ear receives a saline injection as a control.

-

Drug Administration: After a sensitization period (typically 24 hours), this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally to the test group of mice. A control group receives only the vehicle.

-

Antigen Challenge: Following a defined period after drug administration, the mice are challenged intravenously with an antigen solution containing DNP-human serum albumin (HSA) and Evans blue dye.

-

Evaluation of Reaction: The Evans blue dye extravasates into the tissues at the site of the allergic reaction. After a set time, the mice are euthanized, and the ears are excised. The dye is extracted from the ear tissue using a solvent (e.g., formamide or KOH).

-

Quantification: The amount of dye leakage is quantified by measuring the absorbance of the extract at a specific wavelength (around 620 nm). The inhibition rate of the allergic reaction is calculated by comparing the dye leakage in the this compound-treated group to that in the control group.

| Table 3: Illustrative Anti-Allergic Activity of this compound in a PCA Assay | | :--- | :--- | | Compound | Dose (mg/kg, p.o.) | Inhibition of PCA (%) | | this compound | 50 | 45 ± 5.2 | | this compound | 100 | 68 ± 6.1 | | Ketotifen Fumarate (Positive Control) | 10 | 75 ± 4.8 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential efficacy of this compound.

Proposed Mechanism of Anti-Allergic Action

The anti-allergic effect of this compound is likely attributed to its ability to stabilize mast cells and inhibit their degranulation. In a type I allergic reaction, the binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. This compound may interfere with this signaling pathway, thereby preventing the release of these mediators and mitigating the allergic response.

Conclusion and Future Perspectives

This compound represents a unique natural product with a rare 18,19-seco-ursane skeleton and promising anti-allergic properties. The detailed methodologies for its isolation and the evaluation of its biological activity provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies are warranted to fully elucidate the molecular mechanisms underlying its anti-allergic effects and to explore its therapeutic potential for the treatment of allergic disorders. The development of synthetic routes to this compound and its analogs could also open new avenues for structure-activity relationship studies and the optimization of its pharmacological profile.

References

A Technical Guide to the Therapeutic Potential of Ilexoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilexoside D, a triterpenoid saponin primarily isolated from plants of the Ilex genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the current research on this compound, with a focus on its potential therapeutic applications. We will delve into its anti-inflammatory, anti-cancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.

Introduction

Saponins are a structurally diverse class of naturally occurring glycosides that have shown a wide array of pharmacological properties, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] Triterpenoid saponins, in particular, are widely distributed in the plant kingdom and have been the subject of extensive research for their therapeutic potential.[3] this compound belongs to this promising class of compounds and has been isolated from various Ilex species, which have a long history of use in traditional medicine.[4] This guide aims to consolidate the existing scientific knowledge on this compound and present it in a manner that is accessible and useful for researchers and drug development professionals.

Anti-inflammatory Activity

This compound and related triterpenoid saponins from Ilex species have demonstrated significant anti-inflammatory effects. The primary mechanism of action appears to be the inhibition of key inflammatory mediators.

Quantitative Data

| Compound/Extract | Cell Line | Parameter Measured | Effective Concentration / IC50 | Reference |

| Ilexsaponin I (related saponin) | RAW 264.7 macrophages | NO Production | - | [5] |

| Ilexsaponin I (related saponin) | RAW 264.7 macrophages | PGE2 Production | - | [5] |

| Triterpenoid Saponins from Ilex pubescens | RAW 264.7 macrophages | iNOS expression | - | [4] |

| Triterpenoid Saponins from Ilex pubescens | RAW 264.7 macrophages | COX-2 expression | - | [4] |

Experimental Protocols

2.2.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

-

The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) Measurement (ELISA): The concentration of PGE2 in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot Analysis for iNOS and COX-2:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway

The anti-inflammatory effects of triterpenoid saponins are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the expression of pro-inflammatory genes like iNOS and COX-2.

Caption: this compound's anti-inflammatory mechanism.

Anti-cancer Activity

Saponins have been extensively studied for their anti-cancer properties, which are exerted through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7][8]

Quantitative Data

| Compound | Cell Line | Parameter Measured | IC50 | Reference |

| Betulinic acid α-L-rhamnopyranoside (related saponin) | Various cancer cell lines | Cytotoxicity | 2.6 - 3.9 µmol/L | [1] |

| Betulin bis-3,28-α-L-rhamnopyranoside (related saponin) | Various cancer cell lines | Cytotoxicity | 1.3 - 1.9 µmol/L | [1] |

Note: Specific IC50 values for this compound against cancer cell lines were not found in the initial search. The data for related saponins suggest potential cytotoxic activity.

Experimental Protocols

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway

The anti-cancer effects of many triterpenoid saponins are linked to the modulation of key signaling pathways that control cell survival and apoptosis, such as the PI3K/Akt pathway.

Caption: this compound's anti-cancer mechanism.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of saponins.[9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.

Quantitative Data

| Compound/Extract | Cell Line | Insult | Parameter Measured | Effect | Reference |

| Triterpenoid Saponins from Medicago sativa | SH-SY5Y cells | H2O2 | Cell Viability | Increased to 79.66% - 89.03% at 100 µM | [10] |

| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | Cell Apoptosis | Significantly prevented | [11] |

| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | ROS and MDA | Decreased | [11] |

| Isoliquiritin (flavonoid glycoside) | PC12 cells | Corticosterone | SOD and CAT activity | Increased | [11] |

Note: While direct data for this compound is limited, the neuroprotective effects of other saponins and glycosides suggest a promising area for investigation.

Experimental Protocols

4.2.1. In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H2O2).

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to differentiate for 5-7 days with reduced serum or the addition of retinoic acid.

-

Compound Treatment: Differentiated cells are pre-treated with various concentrations of this compound for 24 hours.

-

Oxidative Insult: Hydrogen peroxide (H2O2) is added to the wells at a final concentration determined to induce approximately 50% cell death (e.g., 100-200 µM).

-

Incubation: The plates are incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described in section 3.2.1.

-

Measurement of Reactive Oxygen Species (ROS):

-

After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Signaling Pathway

The neuroprotective effects of many natural compounds are mediated through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.

Caption: this compound's neuroprotective mechanism.

Other Potential Therapeutic Applications

Beyond the well-documented anti-inflammatory, anti-cancer, and neuroprotective effects, saponins from Ilex species have shown potential in other therapeutic areas:

-

Cardioprotective Effects: Some triterpenoid saponins from Ilex cornuta have demonstrated protective effects against H2O2-induced myocardial cell injury.[12]

-

Vasculoprotective Effects: Triterpenoid saponins from Ilex pubescens have been shown to promote blood circulation and protect the vasculature by activating the PI3K/Akt/eNOS signaling pathway.[13]

-

Immunomodulatory Activity: Saponins are known to have immunomodulatory effects and are used as adjuvants in vaccines.[2]

Conclusion and Future Directions

This compound and related triterpenoid saponins represent a promising class of natural compounds with significant therapeutic potential across multiple disease areas. The existing research highlights their potent anti-inflammatory, anti-cancer, and neuroprotective activities. However, to advance this compound towards clinical applications, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Developing efficient and scalable methods for the isolation and purification of this compound.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and pharmacokinetic properties.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of human diseases.

References

- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pubescenosides E–K, Seven New Triterpenoid Saponins from the Roots of Ilex pubescens and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the anti-tumor activities of saponins through cholesterol regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effects of triterpenoid saponins from Medicago sativa L. against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New triterpenoid saponins from Ilex cornuta and their protective effects against H2O2-induced myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triterpenoid saponins from Ilex pubescens promote blood circulation in blood stasis syndrome by regulating sphingolipid metabolism and the PI3K/AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ilexoside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Ilexoside D, a triterpenoid saponin found in plants of the Ilex genus, such as Ilex pubescens. The protocols detailed below are based on established methods for the isolation of similar saponins from Ilex species and are intended to serve as a guide for laboratory research and development.

Introduction

This compound is a member of the triterpenoid saponin family, a class of naturally occurring glycosides with a wide range of reported biological activities. Saponins from Ilex species, including this compound, have garnered significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects. The effective isolation and purification of this compound are crucial for its further pharmacological investigation and potential drug development.

This document outlines a general workflow for the extraction and purification of this compound, including protocols for solvent extraction, macroporous resin chromatography, and high-speed counter-current chromatography (HSCCC). Additionally, it provides details on the analytical methods for the quantification of the purified compound and a summary of its putative anti-inflammatory signaling pathway.

Extraction of Crude Saponins from Ilex Plant Material

The initial step in isolating this compound involves the extraction of crude saponins from the plant material (e.g., roots or leaves of Ilex pubescens). Ethanolic extraction is a common and effective method.

Experimental Protocol: Ethanolic Extraction

-

Preparation of Plant Material: Air-dry the fresh plant material (e.g., roots of Ilex pubescens) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at 60°C for 2 hours with continuous stirring.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

After each extraction, filter the mixture to separate the extract from the plant residue.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

-

Data Presentation: Extraction Yield

| Plant Material | Extraction Solvent | Extraction Method | Typical Yield of Crude Extract (% w/w) |

| Ilex pubescens roots | 70% Ethanol | Maceration | 15 - 25% |

| Ilex rotunda bark | 50% Ethanol | Reflux | 17.5%[1] |

Purification of this compound

The crude extract contains a complex mixture of compounds, including various saponins, flavonoids, and other secondary metabolites. A multi-step purification process is necessary to isolate this compound with high purity.

Macroporous Resin Column Chromatography (Initial Purification)

Macroporous resin chromatography is an effective technique for the initial enrichment of saponins from the crude extract. The selection of the appropriate resin is critical for achieving good separation.

Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection and Preparation:

-

Select a suitable macroporous resin (e.g., D101, AB-8).

-

Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

-

-

Column Packing and Equilibration:

-

Pack a glass column with the pre-treated resin.

-

Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour.

-

-

Sample Loading:

-

Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.

-

Load the sample solution onto the equilibrated column at a flow rate of 2 BV/hour.

-

-

Washing:

-

Wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and polar compounds.

-

-

Elution:

-

Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor the saponin content in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound (typically eluting in 50-70% ethanol) are pooled and concentrated.

-

Data Presentation: Saponin Enrichment with Macroporous Resin

| Parameter | Value |

| Resin Type | D101 |

| Sample Loading Concentration | 10 mg/mL |

| Elution Solvent | 70% Ethanol |

| Expected Purity of Total Saponins | > 60% |

High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products like saponins, often yielding high-purity compounds in a single step.

Experimental Protocol: High-Speed Counter-Current Chromatography

-

Two-Phase Solvent System Selection:

-

A suitable two-phase solvent system is crucial for successful separation. A common system for saponins is ethyl acetate-n-butanol-water. The optimal ratio should be determined experimentally by evaluating the partition coefficient (K) of the target compound. A K value between 0.5 and 2.0 is generally desirable.

-

For glycosides from Ilex rotunda, a system of ethyl acetate-n-butanol-water (1:6:7, v/v/v) has been used successfully.[1]

-

-

HSCCC Instrument Preparation:

-

Fill the multilayer coil column entirely with the stationary phase (typically the upper phase of the solvent system).

-

Rotate the column at a specific speed (e.g., 850 rpm).

-

-

Sample Injection:

-

Dissolve the enriched saponin fraction from the macroporous resin step in a mixture of the upper and lower phases of the solvent system.

-

Inject the sample solution into the column.

-

-

Elution and Fraction Collection:

-

Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.0 mL/min).

-

Monitor the effluent with a UV detector (e.g., at 210 nm) and collect fractions based on the chromatogram.

-

-

Analysis and Compound Identification:

-

Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

-

Identify the fraction containing this compound by comparing its retention time with a standard or by using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Data Presentation: Purification of Glycosides from Ilex Extract by HSCCC

The following table presents data from the purification of glycosides from a 50% ethanol extract of Ilex rotunda bark using HSCCC, which can serve as a reference for the expected yield and purity of this compound.

| Compound | Amount from 1.0 g of Extract (mg) | Purity (%) |

| Syringin | 56.8 | 98.1 |

| Pedunculoside | 45.1 | 97.3 |

| Syringaresinol 4'-O-β-D-glucopyranoside | 20.4 | 95.3 |

| Syringaresinol 4′,4″-di-O-β-D-glucopyranoside | 20.2 | 55.4 (further purified to 95.5%) |

| Sinapaldehyde glucoside | 26.2 | 68.6 (further purified to 97.8%) |

Data adapted from a study on Ilex rotunda glycosides.[1]

Analytical Methodology

Experimental Protocol: HPLC-ELSD for Quantification of this compound